molecular formula C26H40ClNO B11945359 9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride CAS No. 5416-77-3

9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride

Cat. No.: B11945359
CAS No.: 5416-77-3
M. Wt: 418.1 g/mol
InChI Key: VVKWWYCDQUVEIJ-UHFFFAOYSA-N
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Description

9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride is a complex organic compound with a unique structure that combines a tetrahydrophenanthrene core with a diamylamino and hydroxyethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is to start with the tetrahydrophenanthrene core, which is then functionalized through a series of reactions to introduce the diamylamino and hydroxyethyl groups. The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The diamylamino group can be reduced to form a primary amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    9-(2-Diallylaminoethyl)adenine hydrochloride: Similar in structure but with different substituents.

    9-Anthraldehyde oxime: Shares a similar core structure but with different functional groups.

Uniqueness

9-(2-(Diamylamino)-1-hydroxyethyl)-1,2,3,4-tetrahydrophenanthrene hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

5416-77-3

Molecular Formula

C26H40ClNO

Molecular Weight

418.1 g/mol

IUPAC Name

2-(dipentylamino)-1-(1,2,3,4-tetrahydrophenanthren-9-yl)ethanol;hydrochloride

InChI

InChI=1S/C26H39NO.ClH/c1-3-5-11-17-27(18-12-6-4-2)20-26(28)25-19-21-13-7-8-14-22(21)23-15-9-10-16-24(23)25;/h9-10,15-16,19,26,28H,3-8,11-14,17-18,20H2,1-2H3;1H

InChI Key

VVKWWYCDQUVEIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)CC(C1=CC2=C(CCCC2)C3=CC=CC=C31)O.Cl

Origin of Product

United States

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